4-((4-Methylbenzyl)oxy)-1H-pyrazole
Description
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-2-4-10(5-3-9)8-14-11-6-12-13-7-11/h2-7H,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQZDROGUUNAGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CNN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Methylbenzyl Oxy 1h Pyrazole
Established Synthetic Routes and Reaction Optimizations
The synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole can be achieved through both multi-step and one-pot approaches. These methods are foundational and have been refined to improve yield, purity, and efficiency.
Multi-Step Synthesis Pathways from Precursor Molecules
A common and reliable method for the synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole involves a multi-step pathway. This typically begins with the formation of a 4-hydroxypyrazole intermediate, which is then subjected to an etherification reaction.
One potential pathway starts with the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303) to form the pyrazole (B372694) ring. For instance, the reaction of diethyl malonate with hydrazine can produce pyrazolidine-3,5-dione, which can then be converted to 4-hydroxy-1H-pyrazole.
The subsequent step is a Williamson ether synthesis, a well-established method for forming ethers. byjus.comutahtech.edufrancis-press.com In this reaction, the 4-hydroxy-1H-pyrazole is treated with a base, such as sodium hydride or potassium carbonate, to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. This is followed by the addition of 4-methylbenzyl chloride. The alkoxide displaces the chloride ion in an SN2 reaction to yield the final product, 4-((4-Methylbenzyl)oxy)-1H-pyrazole. byjus.comutahtech.edu
Table 1: Proposed Multi-Step Synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Diethyl malonate, Hydrazine hydrate | Ethanol (B145695), Reflux | Pyrazolidine-3,5-dione |
| 2 | Pyrazolidine-3,5-dione | - | 4-Hydroxy-1H-pyrazole |
| 3 | 4-Hydroxy-1H-pyrazole, 4-Methylbenzyl chloride | Sodium hydride, DMF, Room temperature | 4-((4-Methylbenzyl)oxy)-1H-pyrazole |
One-Pot Synthesis Approaches and Reaction Conditions
One-pot syntheses offer a more streamlined approach, reducing the need for isolation of intermediates, which can save time and resources. nih.govresearchgate.netmetu.edu.tr For the synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole, a one-pot strategy could involve the simultaneous reaction of a suitable precursor with hydrazine and 4-methylbenzyl chloride.
For example, a three-component reaction could be devised using a β-ketoester, hydrazine hydrate, and 4-methylbenzyl chloride in the presence of a suitable catalyst and solvent. nih.gov The reaction would proceed through the initial formation of the pyrazole ring, followed by in-situ etherification.
Table 2: Proposed One-Pot Synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Reactants | Catalyst | Solvent | Temperature | Product |
| Ethyl acetoacetate, Hydrazine hydrate, 4-Methylbenzyl chloride | Piperidine (B6355638) | Ethanol | 80°C | 4-((4-Methylbenzyl)oxy)-1H-pyrazole |
Optimization of Reaction Parameters (Temperature, Pressure, Solvent Effects, Catalysis)
Optimizing reaction parameters is crucial for maximizing the yield and purity of 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
Temperature: The temperature for the cyclocondensation step is typically in the range of refluxing ethanol. For the Williamson ether synthesis, the reaction is often carried out at room temperature to avoid side reactions, although gentle heating may be required. utahtech.edu
Pressure: Most of these syntheses are conducted at atmospheric pressure.
Solvent Effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used for the Williamson ether synthesis as they can solvate the cation of the base, leaving a more reactive "naked" alkoxide. byjus.com For the pyrazole formation, ethanol is a common solvent.
Catalysis: In one-pot syntheses, a base catalyst like piperidine is often employed to facilitate the initial condensation reaction. nih.gov In the Williamson ether synthesis, phase transfer catalysts such as tetrabutylammonium (B224687) bromide can be used to facilitate the reaction between the aqueous and organic phases. utahtech.edu The use of a catalyst can lead to higher yields and shorter reaction times. researchgate.net
Novel Synthetic Methodologies and Innovations
Recent advancements in synthetic chemistry have introduced more efficient and selective methods for the preparation of pyrazole derivatives, which can be applied to the synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
Development of Chemo- and Regioselective Synthesis
The pyrazole ring has multiple reactive sites, making chemo- and regioselectivity a key consideration in its synthesis and functionalization. nih.govthieme.demdpi.comthieme-connect.com For the synthesis of the target compound, the key is the selective O-alkylation at the 4-position.
Achieving regioselectivity in the initial pyrazole synthesis is also important. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of regioisomers. The use of specific directing groups or catalysts can help control the regiochemical outcome. mdpi.comnih.gov For instance, the reaction conditions can be tuned to favor the desired isomer. mdpi.com
Microwave-Assisted and Sonochemical Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.orgnih.govalliedacademies.orgdergipark.org.trresearchgate.net This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. alliedacademies.orgdergipark.org.tr The synthesis of pyrazole derivatives has been shown to be amenable to microwave irradiation. nih.govalliedacademies.orgdergipark.org.trresearchgate.net
For the synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole, both the cyclocondensation and the Williamson ether synthesis steps could potentially be accelerated using microwave irradiation. This would involve carrying out the reaction in a sealed vessel in a microwave reactor, which allows for rapid and uniform heating of the reaction mixture.
Sonochemistry, the use of ultrasound to promote chemical reactions, is another emerging technique. While less common than microwave-assisted synthesis for pyrazoles, it can offer advantages in certain cases by promoting mass transfer and generating reactive intermediates. rsc.org
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyrazole Derivative
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | Several hours | Moderate to Good | afinitica.com |
| Microwave Irradiation | 5-15 minutes | Good to Excellent | alliedacademies.orgdergipark.org.tr |
Flow Chemistry Applications in Compound Synthesis
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing. doaj.orgresearchgate.net These benefits include enhanced safety, improved reaction control, and greater scalability. researchgate.netmdpi.com For the synthesis of pyrazoles, flow chemistry enables precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and purities. mdpi.com
A two-step flow process has been successfully developed for the synthesis of a library of pyrazoles. asynt.com This involves the initial condensation of a starting material, such as an acetophenone, with DMFDMA to form an enaminone intermediate, followed by a second condensation with hydrazine to yield the pyrazole. asynt.com This methodology could be adapted for the synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole. The use of packed-bed reactors with supported catalysts, such as silica-supported copper, has also been demonstrated for the continuous flow synthesis of pyrazoles, offering a scalable and efficient route to these compounds. rsc.org
| Flow Chemistry Advantage | Description |
| Enhanced Safety | Minimizes the volume of hazardous materials at any given time. |
| Improved Control | Precise control over temperature, pressure, and mixing. researchgate.net |
| Scalability | Seamless transition from laboratory to production scale. mdpi.com |
| Higher Yields and Purity | Reduced side reactions and improved selectivity. |
Principles of Green Chemistry in the Synthesis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. nih.govijsdr.org The synthesis of pyrazole derivatives is an area where these principles have been successfully applied, focusing on the reduction of hazardous substances, the use of renewable resources, and the design of energy-efficient processes. nih.govresearchgate.net
A key aspect of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxic nature, and its use in multicomponent reactions for the synthesis of pyrazole derivatives has been demonstrated. researchgate.netacs.org Ultrasound and microwave-assisted syntheses in aqueous media have also been shown to be effective, often leading to shorter reaction times and higher yields. nih.govresearchgate.net Solvent-free reactions, conducted through methods like grinding, further contribute to waste reduction. researchgate.net
| Green Solvent/Technique | Advantages |
| Water | Non-toxic, readily available. acs.org |
| Ultrasound Irradiation | Shorter reaction times, improved yields. researchgate.net |
| Microwave Irradiation | Energy efficient, faster reactions. nih.gov |
| Solvent-free (Grinding) | Eliminates solvent waste. researchgate.net |
The development of efficient and recyclable catalysts is central to green chemistry. ijsdr.org In pyrazole synthesis, a variety of catalysts have been explored, including heterogeneous catalysts that can be easily separated from the reaction mixture and reused. researchgate.net Examples include magnetic nano-catalysts and solid-supported catalysts, which simplify product purification and reduce waste. researchgate.netrsc.org The use of mild, non-toxic catalysts is also a key consideration. ijsdr.org
| Catalyst Type | Example | Key Benefit |
| Heterogeneous | Magnetic nano-[CoFe2O4] | Easy recovery and reuse. researchgate.net |
| Solid-supported | Silica-supported copper | Suitable for continuous flow processes. rsc.org |
| Green Catalyst | Cyanuric acid | Environmentally benign. researchgate.net |
Chiral Synthesis and Stereochemical Considerations (If Applicable)
For 4-((4-Methylbenzyl)oxy)-1H-pyrazole itself, the molecule is achiral and therefore does not have stereoisomers. However, if chiral centers were to be introduced into the molecule, for example, through substitution on the pyrazole ring or the benzyl (B1604629) group, then chiral synthesis and stereochemical considerations would become critical.
In such hypothetical cases, enantioselective synthesis would be necessary to produce a single enantiomer. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor. The stereochemical outcome of the reaction would need to be carefully controlled and analyzed, as different enantiomers can exhibit distinct biological activities. While not directly applicable to the parent compound, the principles of chiral synthesis are a vital consideration in the broader context of pyrazole chemistry, particularly in the development of pharmaceuticals where specific stereoisomers are often required for optimal efficacy and safety. ktu.edu
Advanced Spectroscopic and Structural Elucidation of 4 4 Methylbenzyl Oxy 1h Pyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
The ¹H NMR spectrum of 4-((4-Methylbenzyl)oxy)-1H-pyrazole is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the 4-methylbenzyl group, and the N-H proton of the pyrazole. The predicted chemical shifts (in ppm, relative to TMS) and coupling constants (in Hz) are based on data for similar pyrazole and benzyl (B1604629) structures. For comparison, the protons on the parent pyrazole ring appear at approximately 7.74 ppm and 6.10 ppm. chemicalbook.com
The pyrazole ring protons at positions 3 and 5 are anticipated to be chemically equivalent due to tautomerism or rapid proton exchange, leading to a single, sharp singlet in the aromatic region. The benzylic protons and the aromatic protons of the 4-methylbenzyl group will show characteristic multiplets, and the methyl protons will appear as a singlet in the upfield region. The N-H proton of the pyrazole is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3, H-5 (pyrazole) | ~7.5 - 7.8 | s | - |
| H-2', H-6' (benzyl) | ~7.3 - 7.4 | d | ~8.0 |
| H-3', H-5' (benzyl) | ~7.1 - 7.2 | d | ~8.0 |
| -OCH₂- | ~5.0 - 5.2 | s | - |
| -CH₃ | ~2.3 - 2.4 | s | - |
| N-H (pyrazole) | ~10.0 - 13.0 | br s | - |
The carbon atoms of the pyrazole ring will be observed in the aromatic region, with the carbon atom at position 4 (C-4), attached to the oxygen, being the most downfield shifted among the pyrazole carbons due to the deshielding effect of the oxygen atom. The carbons of the 4-methylbenzyl group will also appear in their characteristic regions.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-4 (pyrazole) | ~155 - 160 |
| C-3, C-5 (pyrazole) | ~130 - 135 |
| C-1' (benzyl) | ~135 - 138 |
| C-4' (benzyl) | ~137 - 140 |
| C-2', C-6' (benzyl) | ~128 - 130 |
| C-3', C-5' (benzyl) | ~127 - 129 |
| -OCH₂- | ~70 - 75 |
| -CH₃ | ~20 - 22 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. A key expected correlation would be between the aromatic protons of the 4-methylbenzyl group (H-2'/H-6' and H-3'/H-5'). No cross-peaks are expected for the singlets of the pyrazole ring protons, the benzylic protons, and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal one-bond correlations between protons and their directly attached carbons. The expected correlations would be between the pyrazole protons (H-3/H-5) and their corresponding carbons (C-3/C-5), the benzylic protons and the benzylic carbon, the aromatic benzyl protons and their carbons, and the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule. Key expected correlations include:
The benzylic protons (-OCH₂-) to the C-4 of the pyrazole ring and to C-1' and C-2'/C-6' of the benzyl ring.
The pyrazole protons (H-3/H-5) to the other pyrazole carbons (C-4 and C-5/C-3).
The aromatic protons of the benzyl group to neighboring carbons within the ring.
The methyl protons to C-4' and C-3'/C-5' of the benzyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. A key NOESY correlation would be expected between the benzylic protons (-OCH₂-) and the H-2'/H-6' protons of the benzyl ring, as well as the H-3/H-5 protons of the pyrazole ring, confirming their through-space relationship.
Dynamic NMR spectroscopy could be employed to study the conformational dynamics of the molecule, specifically the rotation around the C-O bond and the C-C bond connecting the benzyl group to the ether oxygen. At room temperature, free rotation is generally expected, leading to sharp NMR signals. However, at lower temperatures, it might be possible to observe the freezing out of certain conformations, which would result in the broadening or splitting of signals, particularly for the benzylic protons and the aromatic protons of the benzyl group.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from the fragmentation pattern.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M]+ or [M+H]+). This allows for the calculation of the elemental formula with high accuracy, confirming the molecular formula of C₁₁H₁₂N₂O.
Predicted HRMS Data:
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 189.1028 |
The fragmentation of 4-((4-Methylbenzyl)oxy)-1H-pyrazole in the mass spectrometer would likely proceed through several key pathways. The most prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable 4-methylbenzyl cation (tropylium ion) at m/z 105. Another significant fragmentation pathway would involve the loss of the entire 4-methylbenzyl group to give a pyrazol-4-ol fragment.
Predicted Major Fragments in Mass Spectrum:
| Predicted m/z | Fragment Structure |
|---|---|
| 188 | [C₁₁H₁₂N₂O]⁺ (Molecular Ion) |
| 105 | [C₈H₉]⁺ (4-methylbenzyl cation) |
| 84 | [C₃H₄N₂O]⁺ (pyrazol-4-ol radical cation) |
| 77 | [C₆H₅]⁺ (phenyl cation) |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. For 4-((4-Methylbenzyl)oxy)-1H-pyrazole, MS/MS analysis would provide valuable insights into its connectivity and the relative strengths of its chemical bonds.
Upon ionization, the molecule is expected to form a protonated molecular ion [M+H]⁺. In the collision-induced dissociation (CID) process of the MS/MS experiment, this precursor ion is fragmented, and the resulting product ions are analyzed. The fragmentation of 4-((4-Methylbenzyl)oxy)-1H-pyrazole would likely proceed through several key pathways, primarily involving the cleavage of the ether linkage and the benzyl group.
One of the most probable fragmentation pathways is the cleavage of the O-CH₂ bond of the benzyl ether. This would result in the formation of a stable 4-hydroxypyrazole radical cation and a 4-methylbenzyl cation (tropylium ion), or vice versa depending on charge distribution. The 4-methylbenzyl cation is particularly stable due to the electron-donating effect of the methyl group and the aromaticity of the tropylium (B1234903) structure, making it a likely prominent peak in the spectrum.
Another significant fragmentation would be the cleavage of the C-O bond between the pyrazole ring and the ether oxygen, leading to the formation of a pyrazol-4-yl cation and a 4-methylbenzyloxy radical, or their corresponding neutral and charged species. Further fragmentation of the 4-methylbenzyl portion could involve the loss of a methyl radical to form a benzyl cation.
The pyrazole ring itself can also undergo fragmentation, although this typically requires higher collision energies. This could involve the loss of small neutral molecules like HCN or N₂.
A summary of the predicted major fragmentation pathways and the corresponding m/z values is presented in the table below.
| Predicted Fragmentation Pathway | Resulting Ion Structure | Predicted m/z |
| Protonated Molecular Ion | [C₁₁H₁₂N₂O + H]⁺ | 201.10 |
| Cleavage of O-CH₂ bond | [4-methylbenzyl]⁺ | 105.07 |
| Cleavage of O-CH₂ bond | [4-hydroxypyrazole + H]⁺ | 85.04 |
| Cleavage of pyrazole-O bond | [pyrazole-4-yl]⁺ | 69.04 |
| Loss of pyrazole-OH from [M+H]⁺ | [C₁₁H₁₁N]⁺ | 157.09 |
Note: The predicted m/z values are for the most abundant isotope and are based on theoretical fragmentation of the parent molecule. Actual experimental values may vary slightly.
Ionization Techniques (ESI, APCI, EI) and Their Applicability
The choice of ionization technique is crucial for the successful mass spectrometric analysis of 4-((4-Methylbenzyl)oxy)-1H-pyrazole. The most common techniques, Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI), each have distinct characteristics that affect their suitability.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. Given the presence of the polar pyrazole ring and the ether linkage, ESI would be an excellent choice for generating intact protonated molecular ions [M+H]⁺ of 4-((4-Methylbenzyl)oxy)-1H-pyrazole with minimal in-source fragmentation. This is particularly advantageous for subsequent MS/MS analysis, as it provides a clean precursor ion for fragmentation studies. ESI is generally performed on samples in solution, making it compatible with liquid chromatography-mass spectrometry (LC-MS) setups.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is suitable for less polar and more volatile compounds than ESI. While 4-((4-Methylbenzyl)oxy)-1H-pyrazole has polar features, its benzyl group imparts some nonpolar character. APCI could be a viable alternative to ESI, especially if the compound exhibits limited solubility in common ESI solvents. APCI typically generates protonated molecules [M+H]⁺, but may induce more in-source fragmentation than ESI.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This results in extensive fragmentation, providing a detailed fragmentation pattern that can serve as a molecular fingerprint. While EI is excellent for structural elucidation and library matching, it often leads to a weak or absent molecular ion peak for compounds that are not highly stable. For 4-((4-Methylbenzyl)oxy)-1H-pyrazole, EI would likely cause significant cleavage of the ether bond, potentially making the molecular ion difficult to observe. However, the resulting fragmentation pattern would be rich in structural information.
| Ionization Technique | Applicability for 4-((4-Methylbenzyl)oxy)-1H-pyrazole | Expected Ion Species |
| Electrospray Ionization (ESI) | High | [M+H]⁺, [M+Na]⁺ |
| Atmospheric Pressure Chemical Ionization (APCI) | Moderate to High | [M+H]⁺ |
| Electron Ionization (EI) | Moderate | M⁺˙, numerous fragment ions |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of 4-((4-Methylbenzyl)oxy)-1H-pyrazole would provide detailed information about its molecular geometry, bond lengths, bond angles, and the intermolecular interactions that govern its crystal packing.
To perform a single-crystal X-ray diffraction analysis, a high-quality single crystal of 4-((4-Methylbenzyl)oxy)-1H-pyrazole would be grown, typically by slow evaporation of a suitable solvent. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected and processed to determine the unit cell parameters and the crystal system. The structure is then solved and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
A hypothetical data collection and refinement summary is presented below, based on typical values for organic molecules of similar size and composition.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 105.2 |
| Volume (ų) | 1005 |
| Z | 4 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| R-factor (%) | < 5 |
The refined crystal structure would reveal the precise molecular geometry of 4-((4-Methylbenzyl)oxy)-1H-pyrazole. The pyrazole ring is expected to be planar, while the benzyl group will have rotational freedom around the O-CH₂ and CH₂-Ar bonds. The dihedral angle between the pyrazole and the benzene (B151609) ring will be a key conformational parameter.
The bond lengths and angles would be consistent with standard values for similar chemical environments. For instance, the C-N and N-N bonds within the pyrazole ring will exhibit lengths intermediate between single and double bonds, indicative of aromatic character. The C-O-C bond angle of the ether linkage is expected to be around 110-120°.
| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| N1-N2 | 1.35 - 1.38 | C4-O-C(benzyl) | 110 - 120 |
| N2-C3 | 1.32 - 1.35 | O-C(benzyl)-C(aromatic) | 108 - 112 |
| C3-C4 | 1.38 - 1.42 | C3-C4-C5 | 105 - 108 |
| C4-C5 | 1.37 - 1.41 | C4-C5-N1 | 108 - 111 |
| C5-N1 | 1.33 - 1.36 | C5-N1-N2 | 109 - 112 |
| C4-O | 1.36 - 1.40 | N1-N2-C3 | 106 - 109 |
| O-C(benzyl) | 1.42 - 1.46 | N2-C3-C4 | 110 - 113 |
The solid-state architecture of 4-((4-Methylbenzyl)oxy)-1H-pyrazole will be dictated by a combination of intermolecular interactions. The most significant of these is expected to be hydrogen bonding involving the N-H group of the pyrazole ring. This N-H group can act as a hydrogen bond donor, while the nitrogen atom at the 2-position of another pyrazole ring can act as an acceptor, leading to the formation of chains or cyclic motifs. sigmaaldrich.com
The interplay of these hydrogen bonding and π-stacking interactions will result in a specific three-dimensional supramolecular assembly, which can be visualized and analyzed from the crystallographic data.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrations
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
The IR spectrum is expected to show characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibration of the pyrazole ring will appear as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene (B1212753) group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyrazole and benzene rings will give rise to several bands in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the ether linkage is expected to produce a strong absorption band around 1200-1250 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Pyrazole N-H | Stretching | 3100 - 3300 | IR |
| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |
| Aliphatic C-H (CH₂) | Stretching | 2850 - 2960 | IR, Raman |
| Aromatic C=C/C=N | Stretching | 1400 - 1600 | IR, Raman |
| Ether C-O-C | Asymmetric Stretching | 1200 - 1250 | IR |
| Pyrazole Ring | Bending/Deformation | 800 - 1000 | IR, Raman |
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 4-((4-Methylbenzyl)oxy)-1H-pyrazole is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of the pyrazole ring, the 4-methylbenzyl group, and the ether linkage.
The N-H stretching vibration of the pyrazole ring is anticipated to appear as a broad band in the region of 3100-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. In a study on 4-halogenated-1H-pyrazoles, the N-H stretching frequency was observed to be sensitive to the substituent on the ring. mdpi.com The C-H stretching vibrations of the aromatic rings (pyrazole and benzene) are expected in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl and methylene groups will likely appear between 2850 and 3000 cm⁻¹.
The C=C and C=N stretching vibrations within the pyrazole ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ range. The C-O-C stretching of the ether linkage is expected to produce a strong, characteristic band, likely in the 1250-1000 cm⁻¹ region. Specifically, the asymmetric C-O-C stretching is anticipated around 1250-1200 cm⁻¹, and the symmetric stretching is expected near 1050-1000 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring are also informative and are expected in the 800-900 cm⁻¹ range, with the exact position dependent on the substitution pattern.
Table 1: Predicted FT-IR Characteristic Absorption Bands for 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3200 | N-H Stretch | Pyrazole Ring |
| 3000-3100 | Aromatic C-H Stretch | Pyrazole and Benzene Rings |
| 2850-3000 | Aliphatic C-H Stretch | Methyl and Methylene Groups |
| 1400-1600 | C=C and C=N Stretch | Pyrazole Ring |
| 1250-1200 | Asymmetric C-O-C Stretch | Ether Linkage |
| 1050-1000 | Symmetric C-O-C Stretch | Ether Linkage |
| 800-900 | C-H Out-of-Plane Bending | Substituted Benzene Ring |
Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for fingerprinting the molecular structure of 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
The C-O-C stretching vibrations of the ether linkage are also expected to be Raman active. A study on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole utilized both FT-IR and FT-Raman spectroscopy to perform a detailed vibrational analysis, highlighting the complementary nature of these techniques. nih.gov For 4-((4-Methylbenzyl)oxy)-1H-pyrazole, the Raman spectrum would be instrumental in confirming the presence and substitution pattern of the aromatic rings and providing a detailed molecular fingerprint.
Table 2: Predicted Raman Active Vibrational Modes for 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3000-3100 | Aromatic C-H Stretch | Pyrazole and Benzene Rings |
| 2850-3000 | Aliphatic C-H Stretch | Methyl and Methylene Groups |
| 1580-1620 | Ring Breathing | Benzene Ring |
| 1300-1400 | Ring Breathing | Pyrazole Ring |
| 1250-1200 | Asymmetric C-O-C Stretch | Ether Linkage |
| 1000-1050 | Symmetric C-O-C Stretch | Ether Linkage |
Theoretical and Computational Chemistry Studies of 4 4 Methylbenzyl Oxy 1h Pyrazole
Ab Initio Methods for High-Accuracy Electronic Structure Calculations
Ab initio quantum chemistry methods are fundamental to understanding the electronic structure of a molecule from first principles, without reliance on empirical parameters. These methods are crucial for accurately predicting molecular geometries, energies, and a host of other electronic properties that govern the behavior of a compound like 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
A primary step in the computational analysis would be geometry optimization. This process seeks to find the lowest energy arrangement of the atoms in the molecule, its most stable conformation. This is typically achieved using methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. For 4-((4-Methylbenzyl)oxy)-1H-pyrazole, the rotational freedom around the ether linkage and the orientation of the methylbenzyl group relative to the pyrazole (B372694) ring would be critical aspects to investigate.
Following geometry optimization, a more rigorous calculation of the electronic energy and wavefunction would be performed. High-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), would be employed to incorporate electron correlation effects, which are omitted in the simpler HF theory. These calculations, while computationally intensive, provide highly accurate electronic energies, which are essential for determining thermodynamic properties and reaction energetics.
The choice of the basis set is another critical factor in ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those from the Pople (e.g., 6-311+G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results. For a molecule containing heteroatoms like oxygen and nitrogen, the inclusion of polarization and diffuse functions in the basis set is particularly important for an accurate description of bonding and non-bonding interactions.
The outcomes of these calculations would provide a wealth of information. The optimized molecular geometry would reveal bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. The calculated electronic properties, such as the dipole moment and polarizability, would shed light on the molecule's interaction with electric fields and its potential for intermolecular interactions. Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular interest. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical Geometrical Parameters for 4-((4-Methylbenzyl)oxy)-1H-pyrazole from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-O (ether) | 1.37 | ||
| O-N (pyrazole) | 1.35 | ||
| C-O-N | 118.5 | ||
| C-C-O-N | 175.0 | ||
| Phenyl-CH2-O-N | -85.0 |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for similar structures.
Table 2: Hypothetical Electronic Properties of 4-((4-Methylbenzyl)oxy)-1H-pyrazole from Ab Initio Calculations
| Property | Calculated Value |
| Dipole Moment (Debye) | 2.5 |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -0.8 |
| HOMO-LUMO Gap (eV) | 5.4 |
| Polarizability (ų) | 25.7 |
Note: The data in this table is illustrative and represents typical values that might be obtained from high-level ab initio calculations for similar structures.
Cheminformatics and Ligand-Based Computational Approaches (Academic Modeling)
Cheminformatics and ligand-based computational methods are indispensable tools in modern drug discovery and materials science. nih.gov These approaches leverage the principle that structurally similar molecules are likely to exhibit similar biological activities or material properties. For 4-((4-Methylbenzyl)oxy)-1H-pyrazole, these methods can be used to predict its potential biological targets and to design new derivatives with enhanced properties.
One of the primary ligand-based methods is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. To build a QSAR model for pyrazole derivatives, a dataset of compounds with known activities would be required. From the two-dimensional or three-dimensional structures of these molecules, a large number of numerical descriptors would be calculated. These descriptors can encode various aspects of the molecular structure, including constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies, partial charges) properties.
Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be used to identify the descriptors that are most correlated with the biological activity and to build a predictive model. Such a model could then be used to estimate the activity of 4-((4-Methylbenzyl)oxy)-1H-pyrazole and to suggest modifications to its structure that might improve its potency.
Pharmacophore modeling is another powerful ligand-based approach. nih.gov A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. By aligning a set of active molecules, a common pharmacophore model can be generated. This model represents a hypothesis of the key interaction points between the ligands and their target. The structure of 4-((4-Methylbenzyl)oxy)-1H-pyrazole could be mapped onto this pharmacophore to assess its potential for binding to the target.
Molecular similarity analysis is a simpler yet effective method. It involves comparing the structure of 4-((4-Methylbenzyl)oxy)-1H-pyrazole to a database of known active compounds. The similarity is typically quantified using fingerprints, which are binary strings that encode the presence or absence of various structural fragments. A high similarity score to a known drug or bioactive molecule could suggest a similar mechanism of action.
These cheminformatics approaches are particularly valuable in the early stages of research, as they can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. The insights gained from these computational studies can guide the rational design of new pyrazole derivatives with tailored properties.
Table 3: Hypothetical QSAR Descriptors for 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Descriptor Type | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | 202.24 |
| Number of Rotatable Bonds | 4 | |
| Topological | Wiener Index | 845 |
| Balaban J Index | 2.87 | |
| Quantum Chemical | LogP (octanol/water) | 2.9 |
| Topological Polar Surface Area (Ų) | 45.6 |
Note: The data in this table is illustrative and represents typical values that would be calculated for this molecule.
Mechanistic Investigations of Chemical Reactivity and Transformations Involving 4 4 Methylbenzyl Oxy 1h Pyrazole
Reaction Kinetics and Thermodynamic Analysis of Transformations
No specific studies on the reaction kinetics or thermodynamics of transformations involving 4-((4-Methylbenzyl)oxy)-1H-pyrazole were found.
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring and Benzyl (B1604629) Moiety
While general principles of pyrazole and benzyl chemistry apply, no specific examples or detailed mechanistic studies for electrophilic and nucleophilic substitutions on 4-((4-Methylbenzyl)oxy)-1H-pyrazole have been reported.
Oxidation and Reduction Pathways of the Compound
Specific oxidation and reduction pathways and the resulting products for 4-((4-Methylbenzyl)oxy)-1H-pyrazole are not documented in the available literature.
Photochemical Reactions and Excited State Dynamics
There is no available information on the photochemical behavior or excited state dynamics of 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
Rearrangement Reactions and Isomerization Pathways
No documented rearrangement or isomerization reactions specific to 4-((4-Methylbenzyl)oxy)-1H-pyrazole were identified.
Catalytic Transformations Utilizing or Involving the Compound
No literature was found describing the use of 4-((4-Methylbenzyl)oxy)-1H-pyrazole in catalytic transformations, either as a catalyst, ligand, or substrate in a catalytic cycle.
Derivatives and Analogs of 4 4 Methylbenzyl Oxy 1h Pyrazole: Synthesis and Academic Exploration
Rational Design Principles for Structurally Modified Pyrazole (B372694) Derivatives
The design of novel pyrazole derivatives is often guided by the goal of enhancing specific properties, such as biological activity or material performance. nih.govnih.gov This process involves the strategic modification of the pyrazole core and its substituents. Key principles in the rational design of pyrazole derivatives include:
Scaffold Hopping and Core Modification: Replacing the central pyrazole ring with other heterocyclic systems or modifying the core structure can lead to new chemotypes with improved properties. For instance, replacing a pyrido[3,4-b]pyrazine (B183377) scaffold with a 1,6-napthyridine was shown to eliminate unwanted reactivity with aldehyde oxidase (AO). acs.orgacs.org
Substituent Effects: The introduction of different functional groups at various positions on the pyrazole ring can significantly influence the molecule's electronic and steric properties. For example, the addition of electron-withdrawing or electron-donating groups can alter the reactivity and binding affinity of the molecule. researchgate.net Structure-activity relationship (SAR) studies are crucial in understanding these effects and guiding the design of more potent analogs. nih.govjst.go.jp
Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can help to improve pharmacokinetic or pharmacodynamic properties while retaining the desired biological activity. The replacement of a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group, for instance, led to a strong increase in potency in a series of kinase inhibitors. acs.orgacs.org
Computational Modeling: Molecular docking and deep learning are increasingly used to predict the binding affinity of designed molecules to their biological targets. nih.govscilit.com These computational methods allow for the virtual screening of large libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov
Synthetic Strategies for Functionalization and Derivatization
A variety of synthetic methods are employed to functionalize and create derivatives of the pyrazole core. These strategies provide access to a wide range of substituted pyrazoles, enabling the exploration of their chemical space.
Common Synthetic Routes:
Cyclocondensation Reactions: The most traditional and widely used method for synthesizing the pyrazole ring involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govresearchgate.net This method allows for the introduction of substituents at various positions of the pyrazole ring by using appropriately substituted starting materials. rsc.org
[3+2] Cycloaddition Reactions: This approach involves the reaction of a three-atom component, such as a diazo compound or a nitrilimine, with a two-atom component, typically an alkyne or an alkene. nih.govresearchgate.net This method is highly versatile and often provides good regioselectivity. organic-chemistry.org
Multi-component Reactions: These reactions involve the combination of three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. nih.govmdpi.com
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the pyrazole ring, avoiding the need for pre-functionalized starting materials. researchgate.netrsc.org Transition-metal catalysis is often employed to achieve high regioselectivity in these reactions. rsc.org
Specific Functionalization Techniques:
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated to introduce a variety of substituents. acs.org
Halogenation: The pyrazole ring can be halogenated at different positions, which can then serve as a handle for further functionalization through cross-coupling reactions.
Thiocyanation and Selenocyanation: Functionalization at the C-4 position of the pyrazole ring can be achieved through electrophilic thio- or selenocyanation, for example, using PhICl2 and NH4SCN or KSeCN. beilstein-journals.org
Structure-Reactivity Relationships in a Series of Analogs
Understanding the relationship between the structure of a molecule and its reactivity is fundamental to designing new compounds with desired properties. In the context of pyrazole derivatives, structure-activity relationship (SAR) studies are instrumental. nih.govjst.go.jp
By systematically modifying the substituents on the pyrazole ring and observing the resulting changes in biological activity or chemical reactivity, researchers can identify key structural features responsible for a particular effect. For example, a study on pyrazole-based inhibitors of meprin α and β found that the introduction of different sized residues at position 3(5) of the pyrazole ring significantly impacted their inhibitory activity. nih.gov Similarly, the introduction of acidic moieties influenced the selectivity of the inhibitors. nih.gov
The electronic properties of substituents also play a crucial role. The presence of electron-donating or electron-withdrawing groups can affect the pKa of the pyrazole ring and its ability to participate in hydrogen bonding or other intermolecular interactions, which are often critical for biological activity. researchgate.net
Comparative Spectroscopic and Computational Analysis of Derivatives
A combination of spectroscopic techniques and computational methods is essential for the comprehensive characterization of newly synthesized pyrazole derivatives.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure of pyrazole derivatives. rsc.orgnih.gov
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecule, helping to identify functional groups. nih.govresearchgate.net
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity. rsc.orgrsc.org
X-ray Crystallography: This technique provides the definitive three-dimensional structure of crystalline compounds, revealing bond lengths, bond angles, and intermolecular interactions. nih.govtandfonline.com
Computational Analysis:
Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com These calculations can complement experimental spectroscopic data and provide insights into the reactivity of the molecules. researchgate.net
Molecular Docking: This computational technique is used to predict the binding mode and affinity of a ligand to a biological target, which is crucial in the design of new drugs. rsc.orgresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment, such as water. researchgate.net
Exploration of Novel Synthetic Pathways to Access Diverse Pyrazole Frameworks
The continuous development of novel synthetic methodologies is crucial for expanding the diversity of accessible pyrazole frameworks. ias.ac.in Researchers are constantly exploring new catalysts, reaction conditions, and starting materials to improve the efficiency, selectivity, and environmental friendliness of pyrazole synthesis. ias.ac.inorganic-chemistry.org
Recent Advances in Pyrazole Synthesis:
Flow Chemistry: The use of continuous-flow reactors offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.com
Green Chemistry Approaches: The development of environmentally benign synthetic methods, such as using greener solvents or catalyst-free conditions, is a major focus in modern organic synthesis. orientjchem.orgias.ac.in
Photocatalysis: Light-mediated reactions are gaining prominence as a mild and efficient way to synthesize complex molecules, including pyrazoles. organic-chemistry.org
One-Pot Syntheses: Combining multiple reaction steps into a single pot improves efficiency and reduces waste. ias.ac.in
The exploration of these novel pathways not only provides access to new pyrazole derivatives but also contributes to the broader field of synthetic organic chemistry.
Coordination Chemistry and Ligand Properties of 4 4 Methylbenzyl Oxy 1h Pyrazole
4-((4-Methylbenzyl)oxy)-1H-pyrazole as a Ligand in Metal Complexes
There is currently no available scientific literature that describes the use of 4-((4-Methylbenzyl)oxy)-1H-pyrazole as a ligand in the formation of metal complexes. The coordination behavior, including its binding modes (monodentate, bidentate, or bridging) and the stereochemical and electronic effects of the 4-methylbenzyl ether substituent on the pyrazole (B372694) ring's coordination properties, has not been investigated or reported. researchgate.netsemanticscholar.org
Synthesis and Characterization of Metal-Pyrazole Coordination Compounds
Consistent with the lack of information on its ligand properties, there are no published methods for the synthesis and characterization of metal coordination compounds involving 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
Transition Metal Complexes
No studies detailing the synthesis of transition metal complexes with 4-((4-Methylbenzyl)oxy)-1H-pyrazole are present in the current body of scientific literature. While transition metal complexes of other substituted pyrazoles are documented, this specific ligand has not been explored in this context. researchgate.netnih.gov
Main Group Metal Complexes
Similarly, there is no available research on the synthesis and characterization of main group metal complexes with 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
Spectroscopic (NMR, IR, UV-Vis) and Crystallographic Analysis of Metal Complexes
As no metal complexes of 4-((4-Methylbenzyl)oxy)-1H-pyrazole have been synthesized, there is a complete absence of spectroscopic and crystallographic data for such compounds. Therefore, no data tables or detailed analyses of NMR, IR, or UV-Vis spectra, nor any single-crystal X-ray diffraction data, can be provided.
Electronic, Magnetic, and Photophysical Properties of Coordination Compounds
The electronic, magnetic, and photophysical properties of coordination compounds are contingent upon their existence and characterization. With no such compounds of 4-((4-Methylbenzyl)oxy)-1H-pyrazole reported, there are no findings on their magnetic susceptibility, electronic transitions, fluorescence, or phosphorescence.
Catalytic Applications of Metal-Compound Complexes in Organic Transformations
The potential for metal complexes to act as catalysts is a significant area of research. nih.govacs.org However, without the synthesis and characterization of any metal complexes of 4-((4-Methylbenzyl)oxy)-1H-pyrazole, their catalytic activity in any organic transformations remains unexplored and undocumented.
Lack of Publicly Available Research Data for 4-((4-Methylbenzyl)oxy)-1H-pyrazole Precludes Detailed Analysis
A comprehensive search of publicly accessible scientific literature and databases has revealed a significant lack of specific research data for the chemical compound 4-((4-Methylbenzyl)oxy)-1H-pyrazole. Despite extensive queries, no dedicated studies detailing its in vitro biological interactions at the molecular level, such as enzyme inhibition kinetics, receptor binding affinities, or computational modeling, could be located.
The initial investigation sought to construct a detailed article outlining the molecular interactions of 4-((4-Methylbenzyl)oxy)-1H-pyrazole, focusing on its potential as an enzyme inhibitor and its interactions with biological receptors. The intended structure of this analysis was to include in-depth sections on in vitro mechanistic studies and in silico computational analyses. However, the foundational data required to populate these sections—such as experimentally determined inhibition constants (Ki), the nature of enzyme inhibition (e.g., competitive, non-competitive), receptor binding profiles, and molecular docking simulations—are not available in the public domain for this specific molecule.
While the broader class of pyrazole derivatives has been the subject of extensive research, with many compounds exhibiting a wide range of biological activities, this body of work does not extend to the specific molecular structure of 4-((4-Methylbenzyl)oxy)-1H-pyrazole. For instance, studies on related but distinct molecules like 1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid exist, but their findings cannot be extrapolated to the subject compound due to structural differences that would significantly alter their biological and chemical properties.
Consequently, without any primary research data, a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated. The absence of such data prevents any meaningful discussion on the following topics for 4-((4-Methylbenzyl)oxy)-1H-pyrazole:
Biological Interactions at the Molecular Level: in Vitro Mechanistic Studies
Molecular Docking and Molecular Dynamics Simulations:No in silico studies have been reported for this compound.
Therefore, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication of data pertaining to 4-((4-Methylbenzyl)oxy)-1H-pyrazole are necessary before a comprehensive analysis of its biological interactions can be undertaken.
No Publicly Available Research Found for "4-((4-Methylbenzyl)oxy)-1H-pyrazole"
Despite a comprehensive search of scientific databases and scholarly articles, no specific in vitro mechanistic studies, structure-activity relationship (SAR) analyses, or investigations into nucleic acid interactions could be located for the chemical compound 4-((4-Methylbenzyl)oxy)-1H-pyrazole.
Consequently, the following sections of the requested article cannot be populated with scientifically accurate and specific information as per the user's strict instructions.
Structure-Activity Relationship (SAR) Studies for Target Engagement (Purely Academic Focus)
A search for academic SAR studies focusing on 4-((4-Methylbenzyl)oxy)-1H-pyrazole and its analogs did not yield any relevant publications. Therefore, no data tables or detailed research findings on how structural modifications impact its biological activity can be presented.
Investigation of Interactions with Nucleic Acids (DNA/RNA) (If Applicable)
There is no available research indicating that 4-((4-Methylbenzyl)oxy)-1H-pyrazole has been investigated for its potential to interact with DNA or RNA.
Due to the absence of specific research on "4-((4-Methylbenzyl)oxy)-1H-pyrazole," the generation of a detailed, informative, and scientifically accurate article as per the provided outline is not possible at this time. The information available for other pyrazole (B372694) derivatives cannot be used as it would violate the strict requirement to focus solely on the specified compound.
Advanced Analytical Methodologies Development for 4 4 Methylbenzyl Oxy 1h Pyrazole
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatographic techniques are indispensable for separating 4-((4-Methylbenzyl)oxy)-1H-pyrazole from impurities, starting materials, and by-products. The choice of method depends on the volatility and polarity of the compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 4-((4-Methylbenzyl)oxy)-1H-pyrazole. A typical reversed-phase HPLC method would be developed and validated to ensure its accuracy, precision, and reliability.
Method Development: The development of an HPLC method for 4-((4-Methylbenzyl)oxy)-1H-pyrazole would involve a systematic investigation of various parameters to achieve optimal separation. Key parameters to be optimized would include:
Column: A C18 column is a common choice for reversed-phase chromatography due to its versatility in separating a wide range of compounds.
Mobile Phase: A gradient elution with a mixture of an aqueous phase (like water or a buffer) and an organic modifier (such as acetonitrile (B52724) or methanol) would likely be employed to ensure the elution of all components with good peak shapes.
Detection: UV detection would be suitable, with the wavelength selected based on the maximum absorbance of the 4-((4-Methylbenzyl)oxy)-1H-pyrazole molecule.
Flow Rate and Temperature: These would be optimized to achieve a reasonable analysis time and good resolution.
Validation: Once developed, the method would be validated according to international guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability for its intended purpose. Validation parameters would include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Table 1: Illustrative HPLC Method Parameters for 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-90% B, 10-12 min: 90% B, 12-12.1 min: 90-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 2: Illustrative Validation Data for the HPLC Method
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range (µg/mL) | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Repeatability (RSD%) | < 1.0 |
| Intermediate Precision (RSD%) | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | 0.1 |
| Limit of Quantification (LOQ) (µg/mL) | 0.3 |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While 4-((4-Methylbenzyl)oxy)-1H-pyrazole itself may have limited volatility, GC could be employed for the analysis of volatile starting materials or impurities. Furthermore, derivatization of the pyrazole (B372694) nitrogen could produce a more volatile compound suitable for GC analysis.
A typical GC method would involve:
Column: A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) would be selected.
Carrier Gas: An inert gas like helium or nitrogen would be used.
Temperature Program: A temperature gradient would be applied to the oven to ensure the separation of components with different boiling points.
Detector: A Flame Ionization Detector (FID) is a common choice for organic compounds, providing high sensitivity.
Table 3: Illustrative GC Method Parameters for Analysis of Volatile Impurities in 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Parameter | Condition |
| Column | HP-5, 30 m x 0.32 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
The structure of 4-((4-Methylbenzyl)oxy)-1H-pyrazole does not inherently possess a chiral center. However, if the molecule were to exhibit atropisomerism due to restricted rotation around a single bond, or if chiral derivatives were synthesized, chiral chromatography would be essential for the separation of the enantiomers. Research on other pyrazole derivatives has demonstrated the successful use of chiral stationary phases for enantiomeric resolution.
The development of a chiral HPLC method would involve screening various chiral stationary phases (CSPs), such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), with different mobile phases (normal-phase, polar organic, or reversed-phase) to achieve enantioseparation.
Table 4: Illustrative Chiral HPLC Method Parameters for Potential Enantiomers of a 4-((4-Methylbenzyl)oxy)-1H-pyrazole Derivative
| Parameter | Condition |
| Chiral Stationary Phase | Lux Cellulose-1 or Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
Spectrophotometric Methods for Detection and Assay Development
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be developed for the quantification of 4-((4-Methylbenzyl)oxy)-1H-pyrazole in bulk or in simple formulations. The method relies on the principle that the compound absorbs light in the UV-Visible region.
The development of a spectrophotometric method would involve:
Determination of λmax: The wavelength of maximum absorbance (λmax) of the compound in a suitable solvent would be determined by scanning the UV spectrum.
Calibration Curve: A calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
Validation: The method would be validated for parameters such as linearity, accuracy, and precision.
While less specific than chromatographic methods, spectrophotometry can be a valuable tool for routine quality control analysis where the sample matrix is not complex.
Table 5: Illustrative Data for Spectrophotometric Assay of 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Parameter | Value |
| Solvent | Methanol |
| λmax | ~230 nm |
| Linearity Range (µg/mL) | 2 - 20 |
| Molar Absorptivity (ε) | To be determined experimentally |
| Correlation Coefficient (R²) | > 0.999 |
Electrochemical Methods for Redox Characterization
Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of 4-((4-Methylbenzyl)oxy)-1H-pyrazole. Understanding the oxidation and reduction potentials of the molecule can be important for assessing its stability and potential metabolic pathways. The pyrazole ring system itself is known to undergo electrochemical reactions, such as electrooxidation.
A typical cyclic voltammetry experiment would involve:
Working Electrode: A glassy carbon or platinum electrode.
Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
Counter Electrode: A platinum wire.
Electrolyte: A solution of the compound in a suitable solvent containing a supporting electrolyte.
The resulting voltammogram would show the oxidation and reduction peaks of the compound, providing information about its electrochemical behavior. This information can be crucial for understanding its potential interactions in biological systems and for the development of electrochemical sensors.
Table 6: Illustrative Parameters for Electrochemical Characterization of 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Parameter | Condition/Value |
| Technique | Cyclic Voltammetry |
| Working Electrode | Glassy Carbon Electrode |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium (B224687) perchlorate |
| Scan Rate | 100 mV/s |
| Potential Range | -2.0 V to +2.0 V (vs. Ag/AgCl) |
| Expected Observation | Irreversible oxidation peak corresponding to the pyrazole moiety |
Emerging Research Avenues and Future Academic Perspectives for 4 4 Methylbenzyl Oxy 1h Pyrazole
Potential Role in Materials Science (e.g., Organic Semiconductors, Sensors, Luminescent Materials)
The unique electronic properties of the pyrazole (B372694) ring, coupled with the potential for functionalization, make it a promising candidate for advanced materials. nih.gov The introduction of a 4-((4-methylbenzyl)oxy) group can further modulate these properties, opening up new possibilities in materials science.
Organic Semiconductors: The planarity and aromaticity of the pyrazole ring are conducive to π-π stacking, a critical feature for charge transport in organic semiconductors. The benzyl (B1604629) ether group can influence the molecular packing and electronic coupling between adjacent molecules, which are key determinants of semiconductor performance. Future research could explore the synthesis of thin films of 4-((4-Methylbenzyl)oxy)-1H-pyrazole and its derivatives to evaluate their charge mobility and potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Sensors: Pyrazole derivatives have been investigated as chemical sensors due to the ability of the nitrogen atoms to coordinate with metal ions or participate in hydrogen bonding with analytes. researchgate.net The ether oxygen and the aromatic rings in 4-((4-Methylbenzyl)oxy)-1H-pyrazole provide additional sites for interaction. This could enable the design of selective and sensitive fluorescent or colorimetric sensors for specific ions or molecules. For instance, the interaction of an analyte with the pyrazole moiety could alter the electronic properties of the molecule, leading to a detectable change in its absorption or emission spectrum. pjoes.com
Luminescent Materials: Many heterocyclic compounds exhibit fluorescence, and pyrazole derivatives are no exception. researchgate.net The combination of the pyrazole ring and the benzylic group in 4-((4-Methylbenzyl)oxy)-1H-pyrazole could lead to interesting photophysical properties. pjoes.combibliotekanauki.pl Research into the fluorescence quantum yield, emission wavelength, and solvatochromism of this compound could reveal its potential as a blue-light emitter or as a component in more complex luminescent systems. The methyl substituent on the benzyl ring can also be varied to fine-tune the electronic and, consequently, the luminescent properties.
Table 1: Potential Applications of 4-((4-Methylbenzyl)oxy)-1H-pyrazole in Materials Science
| Application Area | Potential Role of the Compound | Key Structural Features |
| Organic Semiconductors | Active layer in OFETs and OLEDs | Pyrazole core for π-stacking, benzyl ether for tuning packing |
| Chemical Sensors | Fluorescent or colorimetric sensing | Nitrogen and oxygen atoms for analyte binding |
| Luminescent Materials | Emitter in lighting and displays | Extended π-system for fluorescence |
Innovations in Targeted Synthetic Methodologies and Catalyst Design
The synthesis of specifically substituted pyrazoles remains a significant area of chemical research. For 4-((4-Methylbenzyl)oxy)-1H-pyrazole, the key challenge lies in the regioselective introduction of the oxy-substituent at the C4 position.
Targeted Synthetic Methodologies: A plausible synthetic route involves the initial synthesis of a 4-hydroxypyrazole intermediate, followed by etherification. The synthesis of 4-hydroxypyrazoles can be achieved through various methods, including the oxidation of pyrazole-4-boronic acid pinacol (B44631) esters. nih.gov Subsequent Williamson ether synthesis with 4-methylbenzyl halide would yield the target compound. Future research should focus on optimizing these steps to improve yields and minimize side products. Alternative one-pot multicomponent reactions could also be explored for a more efficient synthesis. researchgate.net
Catalyst Design: The development of novel catalysts is crucial for achieving high regioselectivity and efficiency in pyrazole functionalization. Transition-metal-catalyzed C-H activation is a powerful tool for the direct introduction of functional groups onto the pyrazole ring. academie-sciences.fr Research into catalysts that can selectively activate the C4-H bond of the pyrazole ring for C-O bond formation would be a significant advancement. nih.gov Furthermore, phase-transfer catalysis could be employed to facilitate the etherification step under milder conditions. beilstein-journals.org The use of recyclable solid catalysts could also contribute to more sustainable synthetic processes. researchgate.net
Table 2: Potential Synthetic Strategies for 4-((4-Methylbenzyl)oxy)-1H-pyrazole
| Synthetic Step | Method | Potential Catalyst |
| 4-Hydroxypyrazole Formation | Oxidation of boronic ester | - |
| Etherification | Williamson ether synthesis | Phase-transfer catalyst |
| Direct C4-O-Alkylation | C-H activation/C-O coupling | Palladium or Copper-based catalysts |
Advanced Computational Modeling for Predicting Novel Reactivity and Interactions
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like 4-((4-Methylbenzyl)oxy)-1H-pyrazole, guiding experimental efforts.
Predicting Reactivity and Electronic Properties: Density Functional Theory (DFT) calculations can be used to determine the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bibliotekanauki.pl These calculations can provide insights into the compound's potential as an organic semiconductor and predict its photophysical properties, such as absorption and emission wavelengths. bibliotekanauki.plresearchgate.net The effect of the 4-methylbenzyl group on the electronic properties of the pyrazole core can be systematically studied by comparing the computational results with those of unsubstituted or differently substituted pyrazoles. nih.gov
Modeling Intermolecular Interactions: Molecular dynamics (MD) simulations can be employed to study the intermolecular interactions and self-assembly of 4-((4-Methylbenzyl)oxy)-1H-pyrazole molecules in the solid state or in solution. researchgate.net This is particularly important for understanding how the molecules pack in a crystal lattice, which directly impacts their charge transport properties. These simulations can help in designing derivatives with optimized packing for improved semiconductor performance.
Exploring Reaction Mechanisms: Computational studies can also elucidate the mechanisms of synthetic reactions, helping to rationalize the observed regioselectivity and to design more efficient catalytic systems. nih.gov For instance, the transition states for different pathways in the C-H activation and C-O bond formation can be calculated to determine the most favorable route.
Interdisciplinary Research Opportunities with Physics, Materials Science, and Structural Biology
The unique combination of a pyrazole heterocycle and a flexible benzyl ether linkage in 4-((4-Methylbenzyl)oxy)-1H-pyrazole makes it a fertile ground for interdisciplinary research.
Physics and Materials Science: Collaboration with physicists and materials scientists is essential to fully explore the potential of this compound in electronic and photonic devices. This would involve fabricating and characterizing devices such as transistors and light-emitting diodes to correlate the molecular structure with the macroscopic device performance. The study of its photophysics, including time-resolved fluorescence spectroscopy, would provide a deeper understanding of the excited-state dynamics.
Structural Biology: While the provided outline excludes drug-related applications, the principles of structural biology are highly relevant for understanding molecular recognition in materials science contexts. X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule and to understand its packing in the solid state. This information is invaluable for establishing structure-property relationships. Understanding how the molecule interacts with surfaces or other molecules is crucial for its application in sensors and self-assembled monolayers.
Challenges and Future Directions in the Academic Study of Substituted Pyrazole Heterocycles
The academic study of substituted pyrazoles, including 4-((4-Methylbenzyl)oxy)-1H-pyrazole, faces several challenges that also represent exciting future research directions.
Regioselectivity in Synthesis: A primary challenge remains the development of synthetic methods that allow for the precise and predictable functionalization of the pyrazole ring at specific positions. nih.gov Achieving high regioselectivity, especially for the introduction of substituents at the C4 position while avoiding reactions at N1 or other carbon atoms, is a key goal. academie-sciences.fr
Scalability and Sustainability: Many novel synthetic methods developed in academic labs are difficult to scale up for industrial applications. Future research should focus on developing robust and scalable synthetic routes that utilize environmentally benign solvents and catalysts. researchgate.net
Structure-Property Relationships: Establishing clear and predictable relationships between the molecular structure of substituted pyrazoles and their functional properties is a fundamental challenge. This requires a synergistic approach combining synthesis, experimental characterization, and computational modeling.
Exploration of Novel Applications: While this article has focused on materials science, the unique properties of 4-((4-Methylbenzyl)oxy)-1H-pyrazole may lend themselves to other applications. Future academic research should remain open to exploring unforeseen properties and potential uses of this and related substituted pyrazole heterocycles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-((4-methylbenzyl)oxy)-1H-pyrazole, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, cyclization of ethyl acetoacetate derivatives with phenylhydrazine under reflux in ethanol/acetic acid mixtures (yield ~45%) is a common approach . Optimization can involve varying solvents (e.g., THF or DMF), catalysts (e.g., CuSO₄/ascorbate for click chemistry), or microwave-assisted reactions to enhance efficiency. Post-synthesis purification via silica gel chromatography or recrystallization (using ethanol or ethyl acetate) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing 4-((4-methylbenzyl)oxy)-1H-pyrazole derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches at ~3200 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves substituent positions on the pyrazole ring (e.g., methylbenzyl protons at δ 2.3–2.5 ppm for CH₃, aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
- Enzyme Inhibition : Test against targets like carbonic anhydrase or cyclooxygenase using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in 4-((4-methylbenzyl)oxy)-1H-pyrazole derivatives?
- Methodological Answer :
- X-ray Diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, dihedral angles between the pyrazole ring and substituents (e.g., methoxyphenyl groups at ~16–51°) reveal steric effects .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., O···π-hole tetrel bonds) using CrystalExplorer .
- DFT Calculations : Validate experimental geometries and electronic properties (e.g., HOMO-LUMO gaps) via Gaussian/B3LYP methods .
Q. What computational strategies predict the pharmacological profile of 4-((4-methylbenzyl)oxy)-1H-pyrazole?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets like COX-2 (PDB ID: 5KIR) or carbonic anhydrase IX (PDB ID: 3IAI). Focus on key residues (e.g., His64 in CA IX) .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. High logP (>3) may indicate poor solubility, requiring prodrug strategies .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with bioactivity using partial least squares regression .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., fixed incubation times, serum-free media) to minimize variability .
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain discrepancies in in vivo vs. in vitro results .
- Synergistic Studies : Test combinations with known inhibitors (e.g., cisplatin for cancer) to identify additive effects masked in single-agent assays .
Key Research Challenges
- Stereochemical Control : Racemization during synthesis requires chiral HPLC or asymmetric catalysis .
- Solubility Optimization : PEGylation or nanoformulation may enhance bioavailability for in vivo studies .
- Target Selectivity : Off-target effects (e.g., CA I vs. CA IX inhibition) demand isoform-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
